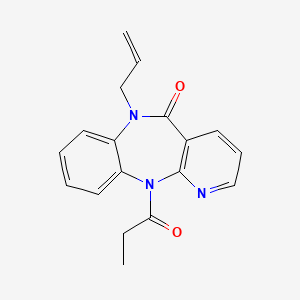
N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications in medicine, particularly as anxiolytics, sedatives, and anticonvulsants
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” typically involves multi-step organic reactions. The process may start with the preparation of the pyrido[2,3-b][1,5]benzodiazepine core, followed by the introduction of the ethylcarbonyl and propenyl groups. Common reagents used in these reactions include:
Amines: for the formation of the benzodiazepine ring.
Alkylating agents:
Alkenes: for the addition of the propenyl group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” can undergo various chemical reactions, including:
Oxidation: Conversion of the propenyl group to an epoxide or other oxidized forms.
Reduction: Hydrogenation of the propenyl group to form an ethyl group.
Substitution: Replacement of the ethylcarbonyl group with other functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or m-chloroperbenzoic acid.
Reducing agents: Such as hydrogen gas with a palladium catalyst.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of alkanes.
Substitution: Formation of new benzodiazepine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may serve as a tool to study the function of benzodiazepine receptors and their role in various physiological processes.
Medicine
Potential medical applications include the development of new anxiolytic or sedative drugs. Its unique structure may offer advantages over existing benzodiazepines in terms of efficacy and safety.
Industry
In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of “N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” likely involves interaction with benzodiazepine receptors in the central nervous system. These receptors are part of the GABA-A receptor complex, which mediates inhibitory neurotransmission. By binding to these receptors, the compound may enhance the effects of GABA, leading to sedative and anxiolytic effects.
Comparison with Similar Compounds
Similar Compounds
Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.
Alprazolam: Another benzodiazepine used to treat anxiety and panic disorders.
Lorazepam: Commonly used for its sedative and anxiolytic effects.
Uniqueness
“N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one” stands out due to its unique structural features, such as the ethylcarbonyl and propenyl groups. These modifications may confer distinct pharmacological properties, potentially offering advantages over other benzodiazepines in terms of efficacy, safety, or specificity.
Biological Activity
N11-Ethylcarbonyl-N6-(2-propenyl)-6,11-dihydro-5H-pyrido(2,3-b)(1,5)benzodiazepin-5-one is a compound belonging to the class of benzodiazepines, which are known for their diverse biological activities. This article provides a detailed examination of its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure includes a pyrido-benzodiazepine framework, which is significant for its biological interactions. The presence of the ethylcarbonyl and propenyl groups contributes to its unique pharmacological profile.
Biological Activity Overview
- Antioxidant Properties :
- Neuroprotective Effects :
-
Anticancer Activity :
- Some studies have explored the potential anticancer properties of benzodiazepine derivatives. The mechanisms often involve the modulation of cell cycle progression and induction of apoptosis in cancer cell lines . Although specific data on this compound is limited, its structural analogs have shown promise in this area.
The biological activity of this compound can be attributed to several mechanisms:
- GABA Receptor Modulation : Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at GABA-A receptors, leading to increased inhibitory neurotransmission. This mechanism is crucial for their anxiolytic and sedative effects.
- Antioxidant Mechanisms : The compound may exert its antioxidant effects by scavenging free radicals and enhancing endogenous antioxidant defenses within cells .
Case Studies and Research Findings
Several studies have assessed the biological activity of related compounds within the benzodiazepine class:
Properties
CAS No. |
133626-88-7 |
|---|---|
Molecular Formula |
C18H17N3O2 |
Molecular Weight |
307.3 g/mol |
IUPAC Name |
11-propanoyl-6-prop-2-enylpyrido[3,2-c][1,5]benzodiazepin-5-one |
InChI |
InChI=1S/C18H17N3O2/c1-3-12-20-14-9-5-6-10-15(14)21(16(22)4-2)17-13(18(20)23)8-7-11-19-17/h3,5-11H,1,4,12H2,2H3 |
InChI Key |
FIEYWLUOTCEPCN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C2=CC=CC=C2N(C(=O)C3=C1N=CC=C3)CC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















